

Spectroscopic Characterization of 1-Amino-2-indanol: A Technical Guide

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Compound of Interest

Compound Name: 1-Amino-2-indanol

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Introduction: **1-Amino-2-indanol** is a chiral amino alcohol that serves as a crucial building block in synthetic organic chemistry, most notably in the synthesis of pharmaceuticals. Its rigid bicyclic structure and stereogenic centers make it a valuable chiral auxiliary and a key component in various ligands and catalysts. A prominent application is its role as a precursor to the HIV protease inhibitor, Indinavir. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and stereochemistry of **1-amino-2-indanol** in research and drug development settings. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1-amino-2-indanol**, along with generalized experimental protocols and workflow visualizations.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **1-amino-2-indanol**. It is important to note that the exact values can vary slightly depending on the solvent, concentration, and specific stereoisomer. The data presented here is representative of the **cis-1-amino-2-indanol** diastereomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Tentative Assignment
7.10 - 7.40	m	Ar-H
5.83	s (broad)	-OH
~4.30	d	H-1 (CH-NH ₂)
~4.00	m	H-2 (CH-OH)
3.00 - 3.03	m	H-3 (CH ₂)
2.91 - 2.95	m	H-3 (CH ₂)
~2.00	s (broad)	-NH ₂

¹³C NMR Spectral Data[1]

Chemical Shift (δ) ppm	Tentative Assignment
141.40	Ar-C (quaternary)
138.62	Ar-C (quaternary)
129.13	Ar-CH
128.85	Ar-CH
126.77	Ar-CH
124.50	Ar-CH
70.17	C-2 (CH-OH)
62.44	C-1 (CH-NH ₂)
35.53	C-3 (CH ₂)

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3200 - 3600 (broad)	O-H stretch	Alcohol
3300 - 3400	N-H stretch	Primary Amine
3000 - 3100	C-H stretch	Aromatic
2850 - 2960	C-H stretch	Aliphatic
1580 - 1620	C=C stretch	Aromatic Ring
1050 - 1150	C-O stretch	Secondary Alcohol

Mass Spectrometry (MS)

m/z	Interpretation
149	[M] ⁺ (Molecular Ion)
132	[M - NH ₃] ⁺
131	[M - H ₂ O] ⁺
118	[M - CH ₂ OH] ⁺
104	[C ₈ H ₈] ⁺

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for **1-amino-2-indanol**. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy (¹H and ¹³C)

- **Sample Preparation:** Dissolve approximately 5-10 mg of **1-amino-2-indanol** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **¹H NMR Acquisition:**

- Acquire a standard one-dimensional proton spectrum.
- Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Typical parameters include a 45-degree pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
- Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation (ATR): Place a small amount of the solid **1-amino-2-indanol** sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- Sample Preparation (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[\[2\]](#)
- Data Acquisition:
 - Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.
 - Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.
 - Co-add 16-32 scans to improve the signal-to-noise ratio.

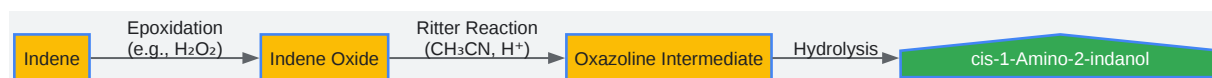
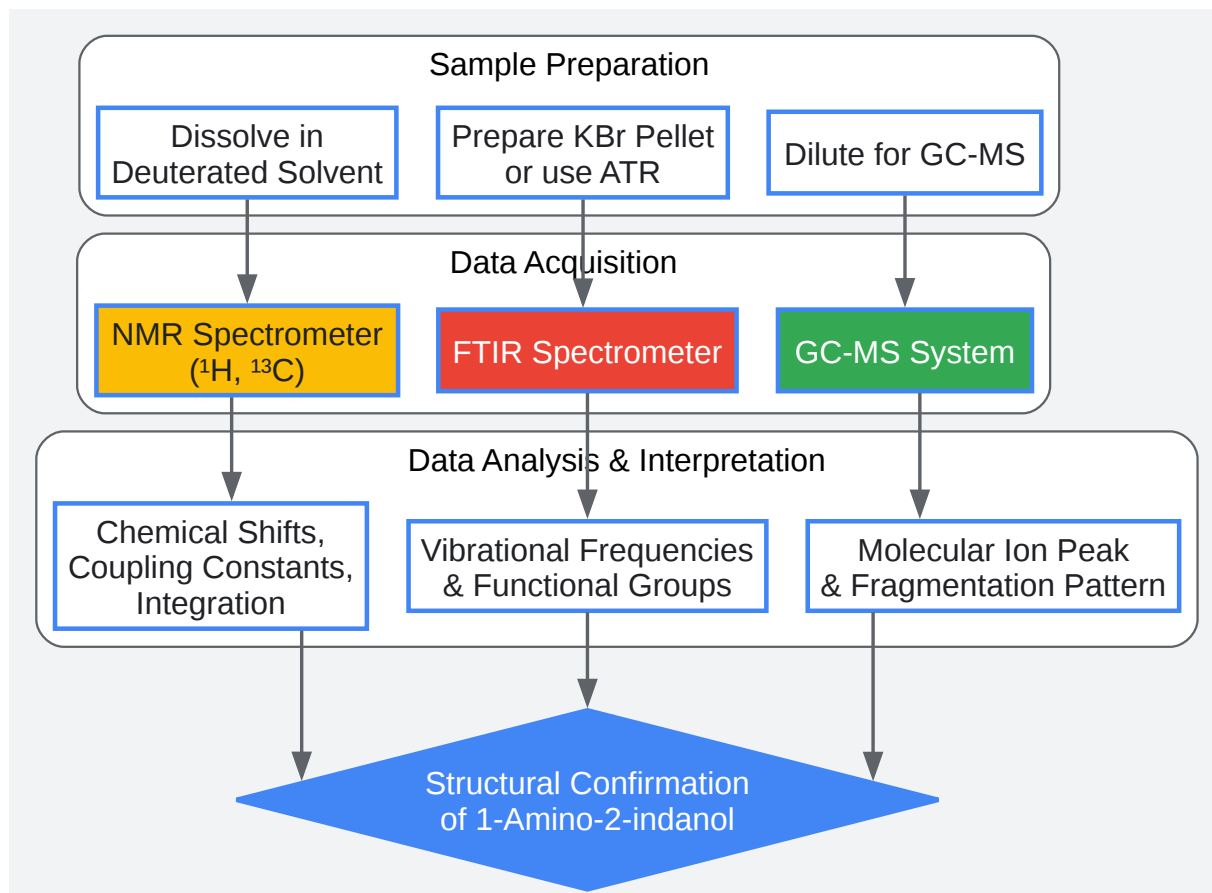
- **Data Processing:** The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce the sample into the mass spectrometer via a suitable ionization method. For a relatively volatile compound like **1-amino-2-indanol**, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common technique.
- **Instrumentation:** A GC-MS system equipped with a quadrupole or ion trap mass analyzer.
- **GC-MS Parameters:**
 - **GC:** Use a suitable capillary column (e.g., DB-5ms). Program the oven temperature to ensure separation from any impurities.
 - **Ionization:** Standard Electron Ionization (EI) at 70 eV.
- **Data Acquisition:** Acquire mass spectra over a mass range of m/z 40-400.
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analysis and synthesis of **1-amino-2-indanol**.



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References

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- 2. (1S,2R)-(-)-1-Amino-2-indanol | C₉H₁₁NO | CID 9866743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Characterization of 1-Amino-2-indanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1258337#spectroscopic-data-nmr-ir-ms-of-1-amino-2-indanol]

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